(R)-1-(2-Fluorophenyl)ethanol
Overview
Description
®-1-(2-Fluorophenyl)ethanol is a chiral alcohol with the molecular formula C8H9FO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it valuable in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Ketones: One common method for preparing ®-1-(2-Fluorophenyl)ethanol involves the enantioselective reduction of 2-fluoroacetophenone using chiral catalysts or biocatalysts such as ketoreductases.
Grignard Reaction: Another method involves the reaction of 2-fluorobenzaldehyde with a Grignard reagent, followed by hydrolysis to yield ®-1-(2-Fluorophenyl)ethanol.
Industrial Production Methods
Industrial production of ®-1-(2-Fluorophenyl)ethanol often employs biocatalytic processes due to their high enantioselectivity and environmental friendliness. Engineered ketoreductases are commonly used in these processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2-Fluoroacetophenone.
Reduction: 2-Fluoroethylbenzene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-1-(2-Fluorophenyl)ethanol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and fine chemicals.
Biocatalysis: Due to its chiral nature, ®-1-(2-Fluorophenyl)ethanol is used in studies involving enantioselective biocatalysis and enzyme engineering.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluorophenyl)ethanol largely depends on its role as an intermediate in various chemical reactions. In medicinal chemistry, its effects are mediated through the molecular targets and pathways of the final pharmaceutical products synthesized from it. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing the efficacy and selectivity of the resulting drugs .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylethanol: Similar to ®-1-(2-Fluorophenyl)ethanol but lacks the chiral center.
2-Fluoroacetophenone: The oxidized form of ®-1-(2-Fluorophenyl)ethanol.
2-Fluoroethylbenzene: The reduced form of ®-1-(2-Fluorophenyl)ethanol.
Uniqueness
®-1-(2-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the fluorine atom, which imparts distinct chemical properties. These features make it valuable in enantioselective synthesis and medicinal chemistry, where the specific configuration and reactivity of the compound are crucial for the desired biological activity .
Properties
IUPAC Name |
(1R)-1-(2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381252 | |
Record name | (R)-1-(2-Fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162427-79-4 | |
Record name | (R)-1-(2-Fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(2-Fluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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